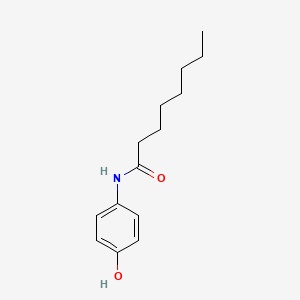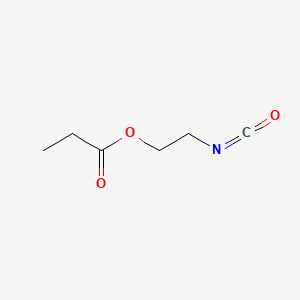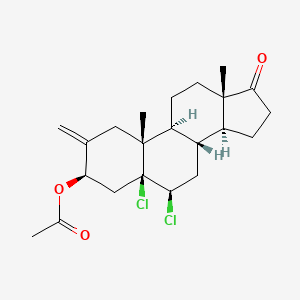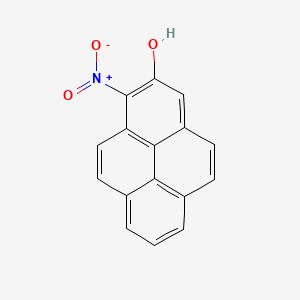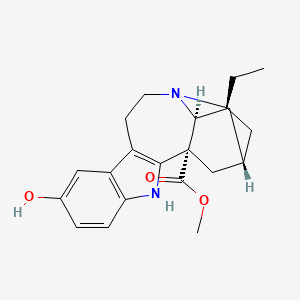
10-Hydroxycoronaridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Hydroxycoronaridine is an organic heteropentacyclic compound derived from coronaridine, where the hydrogen of the indole moiety that is para- to the indole nitrogen has been replaced by a hydroxy group . This compound belongs to the family of iboga alkaloids, which have been studied for their potential neuropharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxycoronaridine involves the conversion of coronaridine to this compound using the P450 enzyme ibogamine-10-hydroxylase (I10H) . This enzymatic reaction is a key step in the biosynthesis of this compound.
Industrial Production Methods: The use of continuous automated processes, such as AutoDrop, can enhance the efficiency and scalability of production .
Chemical Reactions Analysis
Types of Reactions: 10-Hydroxycoronaridine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxy group, reverting to coronaridine.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further utilized in synthetic and medicinal chemistry .
Scientific Research Applications
10-Hydroxycoronaridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 10-Hydroxycoronaridine involves its interaction with various molecular targets and pathways. It primarily affects the central nervous system by modulating neurotransmitter systems, including dopamine and serotonin pathways . The compound’s ability to bind to specific receptors and enzymes contributes to its neuropharmacological effects .
Comparison with Similar Compounds
Coronaridine: The parent compound from which 10-Hydroxycoronaridine is derived.
Ibogaine: Another iboga alkaloid with similar neuropharmacological properties.
18-Methoxycoronaridine: An analog with reported anti-addictive effects.
Uniqueness: this compound is unique due to its specific hydroxy substitution on the indole moiety, which imparts distinct chemical and biological properties. This modification enhances its potential as a neuropharmacological agent compared to its analogs .
Properties
CAS No. |
76129-67-4 |
|---|---|
Molecular Formula |
C21H26N2O3 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
methyl (1S,15R,17S,18S)-17-ethyl-7-hydroxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate |
InChI |
InChI=1S/C21H26N2O3/c1-3-13-8-12-10-21(20(25)26-2)18-15(6-7-23(11-12)19(13)21)16-9-14(24)4-5-17(16)22-18/h4-5,9,12-13,19,22,24H,3,6-8,10-11H2,1-2H3/t12-,13+,19+,21-/m1/s1 |
InChI Key |
TUZCJNZERFWZAS-YDBSYXHISA-N |
SMILES |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=C(C=C5)O)C(=O)OC |
Isomeric SMILES |
CC[C@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)O)C(=O)OC |
Canonical SMILES |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=C(C=C5)O)C(=O)OC |
Synonyms |
10-hydroxycoronaridine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


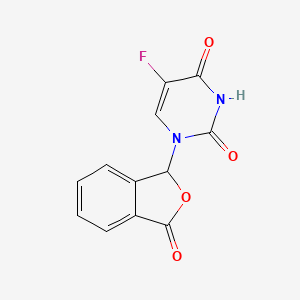
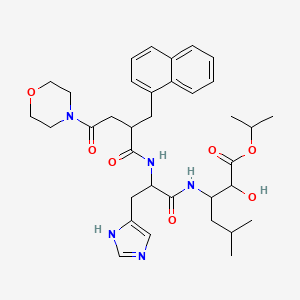
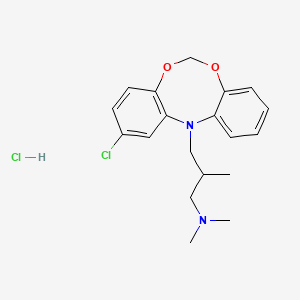
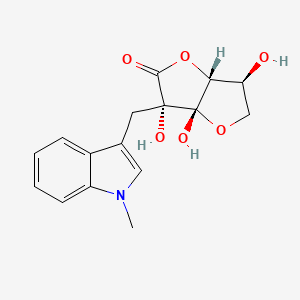

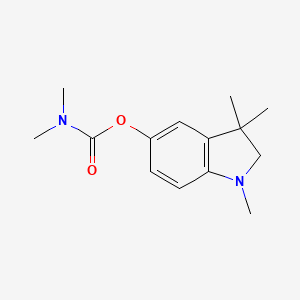
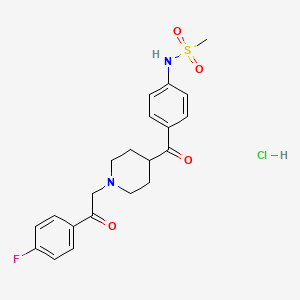
![3-aminopropyl N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]carbamate](/img/structure/B1210893.png)

